2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine
Overview
Description
2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine is a chemical compound with the molecular formula C10H13ClN4O. It is primarily used in proteomics research and has applications in various scientific fields. This compound is known for its unique structure, which includes a pyrimidine ring and a piperazine moiety with a chloroacetyl group.
Mechanism of Action
Target of Action
The primary target of 2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
This compound interacts with AChE, inhibiting its activity . The compound exhibits potent inhibitory activity against AChE, with an IC50 of 0.90 μM . It also shows poor inhibitory activity against butyrylcholinesterase (BuChE), with an IC50 of 7.53 μM , indicating that it is a selective AChE inhibitor . The inhibition of AChE by this compound is a mixed-type inhibition, involving both competitive and non-competitive mechanisms .
Biochemical Pathways
By inhibiting AChE, this compound increases the level of ACh in the brain . This leads to enhanced cognition functions, as ACh plays an important role in learning and memory . .
Result of Action
The inhibition of AChE by this compound results in increased levels of ACh in the brain . This can lead to improved cognitive function, potentially alleviating symptoms of diseases like AD . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine typically involves the reaction of pyrimidine derivatives with piperazine and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally includes:
Starting Materials: Pyrimidine derivative, piperazine, and chloroacetyl chloride.
Reaction Conditions: The reaction is conducted in an appropriate solvent, such as dichloromethane, at a controlled temperature.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.
Hydrolysis: The chloroacetyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the study of biological processes and interactions at the molecular level.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: Known for its acetylcholinesterase inhibitory activity.
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: Studied for its antimicrobial and anticancer properties.
Uniqueness
2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple research fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-chloro-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O/c11-8-9(16)14-4-6-15(7-5-14)10-12-2-1-3-13-10/h1-3H,4-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSZOMQTJFDQSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425634-97-5 | |
Record name | 2-chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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